molecular formula C11H18OSi B8539743 1-Phenyl-2-(trimethylsilyl)ethanol

1-Phenyl-2-(trimethylsilyl)ethanol

Cat. No.: B8539743
M. Wt: 194.34 g/mol
InChI Key: RQYRMSUPLWLFFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-(trimethylsilyl)ethanol is a valuable organosilicon reagent that serves as a versatile intermediate in synthetic organic chemistry. Compounds featuring a trimethylsilyl group adjacent to a hydroxyl functionality are of significant interest in method development and complex molecule synthesis. This structure makes it a potential precursor for various transformations, including the synthesis of protected intermediates or its use in stereoselective reactions. The trimethylsilyl group can act as a protecting group for alcohols or can be utilized in subsequent coupling or functionalization reactions, expanding the toolkit available to researchers for constructing complex molecular architectures. As a high-purity material supplied for the research community, it is essential for exploring new catalytic processes and developing novel synthetic pathways in fields such as pharmaceuticals and materials science. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

1-phenyl-2-trimethylsilylethanol

InChI

InChI=1S/C11H18OSi/c1-13(2,3)9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3

InChI Key

RQYRMSUPLWLFFN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(C1=CC=CC=C1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenyl 2 Trimethylsilyl Ethanol and Its Stereoisomers

Regioselective Synthetic Pathways for 1-Phenyl-2-(trimethylsilyl)ethanol

The regioselective formation of this compound is crucial to ensure the desired connectivity of the phenyl, hydroxyl, and trimethylsilyl (B98337) groups. This can be achieved through several strategic approaches, including direct synthesis from appropriate precursors and methods involving the use of silylated intermediates.

Direct Synthetic Strategies from Precursors for this compound

One of the most straightforward conceptual approaches to this compound involves the nucleophilic addition of a trimethylsilylmethyl organometallic reagent to benzaldehyde (B42025) or the addition of a phenyl organometallic reagent to (trimethylsilyl)acetaldehyde. A common example of this strategy is the Grignard reaction. The reaction of trimethylsilylmethylmagnesium chloride with benzaldehyde would theoretically yield the desired product.

Another direct approach is the ring-opening of styrene (B11656) oxide with a nucleophilic trimethylsilyl source. While the reaction of styrene oxide with dialkylmagnesium reagents is known to produce 1-phenylethanol (B42297) derivatives, the specific use of a trimethylsilylmethyl Grignard reagent for the synthesis of this compound is a plausible synthetic route. core.ac.ukresearchgate.netgoogleapis.com The regioselectivity of the epoxide opening is a key consideration in this method.

Synthetic Approaches Involving Silylated Intermediates

An alternative regioselective strategy involves the hydrosilylation of styrene. The addition of a silane (B1218182) across the double bond of styrene can, in principle, lead to two regioisomers: 1-phenyl-1-(trimethylsilyl)ethane or 1-phenyl-2-(trimethylsilyl)ethane. Subsequent oxidation of the latter would yield the target alcohol. The regioselectivity of the hydrosilylation is highly dependent on the catalyst and reaction conditions. While some rhodium-based catalysts have been shown to catalyze the regioselective hydrosilylation of styrene to the terminal adduct, further functionalization to the desired alcohol would be required. researchgate.net

Another approach utilizing silylated intermediates is the reaction of a silylated epoxide with an organocuprate. For instance, the synthesis of trimethylsilyl-substituted epoxides and their subsequent ring-opening reactions provide a pathway to β-silyl alcohols. rsc.orgresearchgate.netresearchgate.netacs.orgmdpi.com The reaction of a phenyl-containing cuprate (B13416276) with a silylated epoxide would be a viable method to introduce the phenyl group and establish the desired regiochemistry.

Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access enantiomerically enriched or diastereomerically pure this compound is of significant interest for applications in asymmetric synthesis.

Asymmetric Catalysis in the Formation of Chiral β-Silyl Alcohols

Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral alcohols. One of the most renowned methods is the Sharpless asymmetric dihydroxylation, which introduces two adjacent hydroxyl groups across a double bond with high enantioselectivity. rsc.orgwikipedia.orgresearchgate.netsemanticscholar.orgyork.ac.uk The application of this reaction to vinyltrimethylsilane (B1294299) would produce (R)- or (S)-1-(trimethylsilyl)ethane-1,2-diol, depending on the chiral ligand used (AD-mix-α or AD-mix-β). This diol could then be selectively functionalized, for example, through monotosylation and subsequent reduction or reaction with a phenyl nucleophile to afford the chiral this compound. The efficiency of the dihydroxylation of vinylsilanes is dependent on the specific substrate and reaction conditions, with E-alkenes generally providing higher enantiomeric excesses than their Z-counterparts or terminal alkenes. rsc.org

Another catalytic approach is the asymmetric hydrosilylation of styrene. The use of chiral palladium-MOP complexes has been shown to effectively catalyze the asymmetric hydrosilylation of styrene with trichlorosilane, yielding chiral 1-phenyl-1-(trichlorosilyl)ethane with high enantioselectivity. nih.gov Subsequent oxidation would lead to the corresponding chiral 1-phenylethanol. While this provides the regioisomer with the silyl (B83357) group at the C1 position, modifications to the catalytic system could potentially favor the formation of the C2-silylated product.

Biocatalytic Methods for Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols

Biocatalysis, particularly the use of lipases, has emerged as a highly effective method for the kinetic resolution of racemic alcohols. A study on the lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols via transesterification has demonstrated excellent results for meta- and para-substituted isomers. mdpi.com Although the ortho-substituted isomer, which is structurally analogous to this compound, did not undergo resolution under the same conditions, the study provides a strong basis for developing a biocatalytic resolution for the target molecule.

In the reported study, various lipases were screened, with Novozym 435 (immobilized Candida antarctica lipase (B570770) B) proving to be the most effective. The kinetic resolution of (R,S)-1-(3-(trimethylsilyl)phenyl)ethanol and (R,S)-1-(4-(trimethylsilyl)phenyl)ethanol using vinyl acetate (B1210297) as the acyl donor in hexane (B92381) achieved high conversions and excellent enantiomeric excesses for both the remaining (S)-alcohol and the (R)-acetylated product. mdpi.com These findings suggest that with further optimization of the enzyme, solvent, and acyl donor, a similar highly efficient kinetic resolution of racemic this compound could be achieved. scilit.comnih.govscielo.brresearchgate.net

Table 1: Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols

Substrate Enzyme Time (h) Conversion (%) ee(S)-alcohol (%) ee(R)-acetate (%) E-value
(R,S)-1-(3-(TMS)phenyl)ethanol Novozym 435 3 50 >99 >99 >200
(R,S)-1-(4-(TMS)phenyl)ethanol Novozym 435 16 50 >99 >99 >200
(R,S)-1-(2-(TMS)phenyl)ethanol Novozym 435 24 - - - -

Data sourced from Cassimiro et al., 2018. mdpi.com

Chiral Auxiliary-Mediated Strategies in this compound Synthesis

Chiral auxiliaries provide a powerful and reliable method for controlling stereochemistry in organic synthesis. The Evans oxazolidinone auxiliaries, for example, are widely used to direct the stereochemical outcome of alkylation and aldol (B89426) reactions. bath.ac.ukscielo.org.mxwikipedia.orgwilliams.eduresearchgate.net

A potential strategy for the synthesis of chiral this compound using an Evans auxiliary would involve the acylation of the auxiliary with a trimethylsilylacetyl group. Subsequent diastereoselective aldol reaction with benzaldehyde would yield a precursor with the desired stereochemistry at the two newly formed chiral centers. The stereochemical outcome of the aldol reaction is highly predictable based on the formation of a chelated transition state. After the reaction, the chiral auxiliary can be cleaved to afford the chiral β-hydroxy acid, which can then be reduced to the target alcohol. The efficiency of this approach relies on the successful diastereoselective aldol condensation and the subsequent high-yielding cleavage and reduction steps.

Mechanistic Investigations of 1 Phenyl 2 Trimethylsilyl Ethanol Reactivity

Solvolytic Mechanisms and the β-Silicon Effect in 1-Phenyl-2-(trimethylsilyl)ethyl Cation Formation

The solvolysis of derivatives of 1-phenyl-2-(trimethylsilyl)ethanol, such as the corresponding trifluoroacetates, provides a direct route to the formation of the 1-phenyl-2-(trimethylsilyl)ethyl cation in solution. oup.com The mechanism of this reaction is central to understanding the remarkable stabilizing influence of a β-trimethylsilyl group. Studies involving 1-(substituted phenyl)-2-(trimethylsilyl)ethyl trifluoroacetates have shown that these compounds solvolyze via a k_c mechanism, indicating a process where the carbocation is formed in the rate-determining step without significant nucleophilic solvent assistance. oup.com

The driving force for this facile cation formation is the β-silicon effect, also known as silicon hyperconjugation. chemeurope.com This effect describes the stabilization of a positive charge on a carbon atom that is beta to a silicon atom. chemeurope.com The stabilization arises from the interaction of the high-energy, electron-rich carbon-silicon (C-Si) σ-bond with the empty p-orbital of the carbocation. chemeurope.com For this interaction to be maximal, the C-Si bond and the p-orbital must be in an antiperiplanar alignment, allowing for effective orbital overlap. chemeurope.comwikipedia.org This overlap delocalizes the positive charge, significantly lowering the activation energy for carbocation formation. wikipedia.org The solvolytic generation of the α-(trimethylsilylmethyl)benzyl cation is estimated to be approximately 7 kcal/mol more favorable energetically than the formation of corresponding α-alkylbenzyl cations. oup.com

Kinetic studies on the solvolysis of 1-(substituted phenyl)-2-(trimethylsilyl)ethyl trifluoroacetates have furnished quantitative data on the magnitude of the β-silicon effect and the electronic demands of the resulting carbocation. The solvolysis rates for these substrates in various solvents have been meticulously measured. oup.com For instance, in 30% aqueous dioxane, the relative solvolysis rates of 1-phenyl-2-(trimethylsilyl)ethyl trifluoroacetate (B77799) compared to its carbon analogues highlight the dramatic rate acceleration imparted by the β-silyl group. oup.com

CompoundRelative Solvolysis Rate (in 30% aq. dioxane)
1-Phenyl-2-(trimethylsilyl)ethyl trifluoroacetate2.99 x 10⁵
1-Phenylethyl trifluoroacetate2.84
3,3-Dimethyl-1-phenylbutyl trifluoroacetate1.00

This table illustrates the significant rate enhancement due to the β-silicon effect. oup.com

The influence of substituents on the phenyl ring on the solvolysis rate has been analyzed using the Linear Aromatic Substituent-Reactivity (LArSR) equation, which takes the form: log(k_X/k_H) = ρ(σ° + rΔσ_R⁺). The analysis for the solvolysis in 90% aqueous dioxane yielded the equation: log(k_X/k_H) = -3.05(σ° + 1.05Δσ_R⁺). oup.com The negative ρ value (-3.05) confirms the development of a positive charge at the benzylic center in the transition state, while the r value of 1.05 indicates a high demand for resonance stabilization from the phenyl ring, characteristic of a well-developed benzylic carbocation. oup.com Further evidence for the k_c mechanism comes from α-deuterium kinetic isotope effects (k_H/k_D), which were found to be around 1.18-1.19, consistent with the formation of a carbocationic intermediate. oup.com

The primary mechanism for the stabilization of the 1-phenyl-2-(trimethylsilyl)ethyl cation is hyperconjugation. allen.inunacademy.com This phenomenon involves the delocalization of sigma (σ) electrons from the C-Si bond into the adjacent empty p-orbital of the positively charged carbon. chemeurope.comallen.in This interaction can be visualized as a σ-p orbital overlap, which effectively spreads the positive charge over a larger volume, thereby stabilizing the cation. chemeurope.com This delocalization weakens the C-Si bond and explains why tertiary carbocations, which have more C-H or C-C bonds available for hyperconjugation, are generally more stable than primary ones. allen.inlibretexts.org The β-silicon effect is a particularly potent form of hyperconjugation due to the higher energy and greater polarizability of the C-Si bond compared to a C-H or C-C bond. wikipedia.org

Carbocation Rearrangements and Silyl (B83357) Migration Phenomena

Carbocations are prone to rearrangement reactions, typically driven by the formation of a more stable cationic species. wikipedia.org These rearrangements often involve a 1,2-shift, where a substituent on an adjacent atom migrates to the positively charged carbon. wikipedia.org Common migrating groups include hydride ions (1,2-hydride shift) and alkyl groups (Wagner-Meerwein rearrangement). libretexts.orgwikipedia.org The driving force is the conversion of a less stable carbocation (e.g., secondary) into a more stable one (e.g., tertiary). libretexts.orgwikipedia.org In the context of β-silyl substituted carbocations, the migration of the silyl group itself is a significant and competing process.

The trimethylsilyl (B98337) group can undergo a 1,2-migration in cationic intermediates. nih.govacs.org This rearrangement is a key feature in the chemistry of organosilicon compounds. For example, in certain gold-catalyzed reactions involving alkynylsilanes, the proposed mechanism involves the nucleophilic attack of the silane (B1218182) on a gold carbene intermediate, forming a β-gold vinyl cation. acs.org The subsequent elimination of the gold catalyst is accompanied by a 1,2-silyl shift to yield the final allene (B1206475) product. acs.org

In another study, deuterium (B1214612) labeling was used to demonstrate that a trimethylsilylethyl group attached to an oxygen atom in a carbene precursor moved to a carbon atom in the final product, and in the process, the trimethylsilyl (TMS) group migrated 1,2 along the ethyl chain. nih.gov This scrambling strongly suggested the involvement of a cationic intermediate that facilitates the silyl migration. nih.gov

β-Silyl substituted carbocations can be generated through various synthetic routes. The most direct method is the ionization of a suitable substrate, such as an alkyl halide or tosylate, in a polar solvent, as seen in the solvolysis of 1-phenyl-2-(trimethylsilyl)ethyl derivatives. oup.comdalalinstitute.com

Another elegant pathway involves the rearrangement of cyclopropylcarbinyl cations. beilstein-journals.orgnih.gov For instance, the solvolysis of mesylate derivatives of 1-hydroxymethyl-2-trimethylsilylcyclopropane leads to the formation of a cyclopropylcarbinyl cation. beilstein-journals.orgnih.gov This intermediate can then undergo ring expansion to produce a β-trimethylsilyl-stabilized cyclobutyl cation. beilstein-journals.org The reactivity of these generated carbocations is dominated by the β-silicon effect. A primary outcome is the elimination of the silyl group (desilylation) to form an alkene, a process that is often stereospecific and provides a stable, neutral product. beilstein-journals.org

Catalytic Activation Mechanisms Involving this compound or Related Silylated Alcohols

While this compound is primarily studied for its solvolytic reactivity, silylated alcohols in general are key players in various catalytic processes, particularly in the realm of protecting group chemistry. researchgate.netrsc.org The silylation of an alcohol is a common strategy to protect the hydroxyl group during a synthetic sequence. rsc.org

The catalytic activation for the silylation of alcohols often involves a Lewis base catalyst, such as 4-(N,N-dimethylamino)pyridine (DMAP) or imidazole. researchgate.netacs.org In these mechanisms, the catalyst activates the silylating agent (e.g., a silyl chloride). rsc.orgresearchgate.net Mechanistic studies have revealed that these reactions can be complex; for example, investigations into isothiourea-catalyzed silylations suggest a multistep mechanism where a second equivalent of the silyl chloride may be involved in forming the reactive intermediate. rsc.org The solvent can also play a crucial catalytic role; reactions are often significantly faster in Lewis basic solvents like dimethylformamide (DMF) compared to less polar solvents like dichloromethane (B109758) (DCM), suggesting the solvent itself can participate in the activation process. researchgate.netacs.org

More recently, electrochemical methods have been developed for the deoxygenative silylation of alcohols. chemrxiv.org In these processes, silyl ethers are proposed as key reaction intermediates, formed through the reaction of a hydrosilane with an electrochemically generated alkoxide base. chemrxiv.org Such catalytic activation mechanisms highlight the versatile role of silylated alcohols as intermediates in modern organic synthesis.

Utility of 1 Phenyl 2 Trimethylsilyl Ethanol Derivatives in Advanced Organic Synthesis

Application as Carboxyl Protecting Groups

The protection of carboxylic acid functionalities is a common requirement in the synthesis of complex molecules like peptides and nucleic acids. The (2-Phenyl-2-trimethylsilyl)ethyl (PTMSE) group, derived from 1-phenyl-2-(trimethylsilyl)ethanol, offers a unique set of properties that make it a valuable addition to the synthetic chemist's toolbox.

(2-Phenyl-2-trimethylsilyl)ethyl (PTMSE) Esters in Peptide and Nucleic Acid Synthesis

The (2-phenyl-2-trimethylsilyl)ethyl (PTMSE) linker has been developed as a fluoride-sensitive anchor for the solid-phase synthesis of protected peptides and glycopeptides. nih.gov This protecting group is particularly advantageous in the synthesis of molecules that are sensitive to the acidic or basic conditions typically required for the cleavage of more common protecting groups. nih.gov The mild, nearly neutral conditions used for its removal allow for the construction of complex and delicate structures. nih.gov

For example, the utility of the PTMSE linker has been showcased in the synthesis of glycopeptides from liver intestine (LI)-cadherin and the mucin MUC1, which contain sensitive carbohydrate components like N-linked chitobiose and O-linked sialyl-T(N)-residues. nih.gov Research has also explored the use of various substituted 2-(trimethylsilyl)ethyl esters for C-terminal protection in peptide synthesis to address challenges like diketopiperazine formation at the dipeptide stage. ru.nl The use of a methyl-substituted silyl (B83357) ester, for instance, was found to significantly reduce this undesirable side reaction compared to the unsubstituted counterpart. ru.nl

Mechanisms of Cleavage for PTMSE Protecting Groups

The key to the utility of the PTMSE protecting group lies in its unique cleavage mechanism. Deprotection is typically achieved through fluoride-induced 1,4-elimination. This process is initiated by the attack of a fluoride (B91410) ion, such as that from tetrabutylammonium (B224687) fluoride (TBAF), on the silicon atom. This attack promotes the elimination of the silyl group and the simultaneous release of the free carboxylic acid.

The cleavage can be performed under almost neutral conditions, for example, using tetrabutylammonium fluoride trihydrate in dichloromethane (B109758). nih.gov This mildness is a significant advantage, preserving the integrity of sensitive functional groups elsewhere in the molecule. nih.gov The cleavage of 2-(trimethylsilyl)ethyl esters can also be effected under acidic conditions, such as with trifluoroacetic acid (TFA), or under specific basic conditions, but the fluoride-mediated pathway is the most characteristic and often the most synthetically useful. highfine.com

It's important to note that the cleavage conditions can be influenced by the specific substrate and the presence of other functional groups. For instance, in solid-phase peptide synthesis, the choice of cleavage cocktail depends on the linker attaching the peptide to the resin, the nature of other protecting groups, and the properties of the unprotected side chains. thermofisher.com

Role as Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgtcichemicals.com this compound and its derivatives have been investigated for their potential as chiral auxiliaries, leveraging the stereogenic center and the influence of the silicon group to direct the outcome of chemical reactions. figshare.comuzh.ch

Stereocontrol in Carbon-Carbon Bond Forming Reactions

The strategic placement of a silyl group can significantly influence the stereochemical course of carbon-carbon bond-forming reactions. acs.org While the primary role of silicon in many reactions is to enhance the reactivity of a nucleophilic component and to act as an electrofugal group to determine the position of a double bond, it can also be an integral part of stereocontrol. acs.org

For example, in the context of nucleoside chemistry, organosilicon reagents have been used in SnCl4-promoted nucleophilic substitution reactions to achieve the stereoselective synthesis of 1'-carbon-substituted uracil (B121893) nucleosides. nih.gov This represents a significant achievement in controlling C-C bond formation at the anomeric position of nucleosides. nih.gov The silicon group, in this case, plays a crucial role in directing the stereochemical outcome of the reaction.

Design and Evaluation of Chiral Silicon-Containing Auxiliaries

The design of effective chiral auxiliaries is a key area of research in organic synthesis. numberanalytics.com The goal is to create a chiral environment that biases the approach of reagents to a prochiral center, leading to the preferential formation of one enantiomer or diastereomer. Silicon-containing auxiliaries have shown considerable promise in this regard.

Research has focused on preparing chiral silicon groups with asymmetric and chelating substituents. figshare.comuzh.ch These auxiliaries have proven to be valuable in directing the stereochemical outcome of reactions such as the 1,2-addition of organometallic species to chiral acylsilanes. figshare.comuzh.ch In these systems, auxiliaries with a single stereogenic center at the 6-position relative to the reactive carbonyl group have induced high levels of π-facial selectivity, with diastereomeric ratios as high as 98:2. figshare.comuzh.ch

The development of enantiopure (S)-α-(trimethylsilyl)benzyl alcohol as a practical chiral auxiliary for oxocarbenium ion reactions further highlights the potential of silicon-containing chiral auxiliaries. acs.org The corresponding trimethylsilyl (B98337) ether of this alcohol has been used in silyl-modified Sakurai reactions with various aldehydes to produce homoallylic ethers with high diastereoselectivity. acs.org A key advantage of this auxiliary is its efficient deprotection or conversion to a benzyl (B1604629) protecting group, demonstrating its practical utility. acs.org

Precursors for Reactive Intermediates

This compound and its derivatives can also serve as precursors for the generation of various reactive intermediates, which are transient species that are not isolated but play a crucial role in the course of a reaction. The presence of the phenyl and trimethylsilyl groups allows for a range of transformations that can lead to the formation of these intermediates.

For instance, 1-(phenylsulfonyl)-2-(trimethylsilyl)ethane, a related derivative, has been shown to be a valuable intermediate for the synthesis of a variety of compounds, including olefins, allyltrimethylsilanes, β-trimethylsilyl ketones, and vinyl sulfones. acs.org The transformations of this intermediate likely proceed through various reactive species.

Building Blocks in the Construction of Complex Molecular Architectures

Silyl-containing molecules, including derivatives of this compound, serve as versatile building blocks in organic synthesis. The silicon moiety can act as a temporary placeholder, a directing group, or a precursor to other functionalities, enabling the construction of complex molecular architectures with high levels of control.

Click chemistry, a concept introduced by K.B. Sharpless, describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, providing a powerful method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.govsigmaaldrich.com

Silylated alkynes, which can be derived from precursors related to this compound, are valuable partners in these reactions. The trimethylsilyl group can serve as a protecting group for a terminal alkyne. For instance, a trimethylsilyl-protected alkyne can be carried through multiple synthetic steps and then deprotected with fluoride to reveal the terminal alkyne just before the click reaction. More directly, certain silylated alkynes can participate in cycloaddition reactions.

The primary application involves the reaction of an organic azide (B81097) with an alkyne to form a stable triazole ring, a common scaffold in medicinal chemistry and materials science. nih.govnih.gov The CuAAC reaction is highly specific, almost exclusively yielding the 1,4-disubstituted regioisomer. organic-chemistry.orgrsc.org

General Scheme for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

Reactants: An organic azide (R-N₃) and a terminal alkyne (R'-C≡CH).

Catalyst: A Copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov

Product: A 1,4-disubstituted 1,2,3-triazole.

The versatility of this reaction allows for the integration of silyl-containing fragments into larger, more complex heterocyclic systems. A silylated molecule containing either an azide or an alkyne "handle" can be "clicked" onto a complementary reaction partner, effectively building complex structures from simpler, modular units. nih.govsigmaaldrich.com This modularity is a key advantage in combinatorial chemistry and drug discovery. scispace.com

Reactant 1Reactant 2Catalyst SystemProduct TypeReference(s)
Organic AzideTerminal AlkyneCu(I) source (e.g., CuI or CuSO₄/Na-Ascorbate)1,4-disubstituted 1,2,3-triazole organic-chemistry.orgorganic-chemistry.org
Organic AzideTerminal AlkyneRu catalysts (e.g., Cp*RuCl(PPh₃)₂)1,5-disubstituted 1,2,3-triazole nih.gov
AzideInternal AlkyneVarious (e.g., Cu, Ru, Rh)Trisubstituted 1,2,3-triazole rsc.org

Homoallylic alcohols are valuable synthetic intermediates, and methods for their stereoselective preparation are highly sought after. organic-chemistry.orgnih.gov The synthesis of homoallylic alcohols containing a silicon atom at the β-position introduces a versatile functional handle that can be exploited in subsequent transformations, such as the Fleming-Tamao oxidation to convert the C-Si bond into a C-O bond.

A primary route to these structures involves the stereoselective addition of an allylsilane reagent to an aldehyde. masterorganicchemistry.com The stereochemical outcome of this reaction can often be controlled by the geometry of the allylsilane (E or Z) or by the use of chiral catalysts or auxiliaries, leading to either syn or anti products.

For example, the reaction of an aldehyde with an allylsilane can be promoted by a Lewis acid. The transition state of this reaction dictates the resulting stereochemistry. The development of catalytic, enantioselective methods for this transformation is an area of active research.

A related and powerful method for accessing β-chiral homoallylic functionalities involves iterative 1,2-metallate rearrangements, which can preserve and transfer stereochemical information. nih.gov While not directly involving a β-trimethylsilyl group in all cases, these methods highlight the strategies used to control stereochemistry in complex alcohol synthesis. More directly, platinum-catalyzed diboration of silyl-substituted allenes can generate allylboronates that react with aldehydes to produce γ-silyl substituted syn-homoallylic alcohols with high diastereoselectivity. nih.gov These methods underscore the ability to precisely place silyl groups in complex acyclic systems with excellent stereocontrol.

The trimethylsilyl group plays a significant role in both conjugate addition and alkynylation reactions. In conjugate addition, a silyl group can be introduced into a molecule, or a pre-existing silyl group can influence the outcome of the reaction.

Silyl cuprates can be used to deliver a silyl nucleophile to an α,β-unsaturated carbonyl compound in a 1,4-conjugate addition fashion. rsc.org This results in the formation of a β-silyl ketone or ester. The resulting enolate can be trapped, or the β-silyl carbonyl compound can be used in further synthetic steps. The silyl group in this position acts as a masked hydroxyl group, as it can be converted to an alcohol via oxidation. nih.gov Catalytic enantioselective versions of this reaction have been developed using copper complexes with chiral N-heterocyclic carbene (NHC) ligands, affording β-silylketones in high yield and enantiomeric excess. nih.gov

Enantioselective Conjugate Silyl Addition:

SubstrateSilyl SourceCatalyst SystemProductReference(s)
Cyclic/Acyclic Enones(Dimethylphenylsilyl)pinacolatoboronCuCl / Chiral NHC ligandChiral β-Silyl Ketones nih.gov
α,β-Unsaturated Esters(Dimethylphenylsilyl)pinacolatoboronCuCl / Chiral NHC ligandChiral β-Silyl Esters nih.gov

In alkynylation processes, which typically involve the addition of a metal acetylide to a carbonyl group, silyl groups are most commonly used as protecting groups for terminal alkynes. wikipedia.org A trimethylsilyl (TMS) group prevents the deprotonation of the acidic acetylenic proton, allowing other reactions to be performed on the molecule. The TMS group can be easily removed using fluoride ions or basic conditions to regenerate the terminal alkyne for subsequent alkynylation. Furthermore, N-Bis(trimethylsilyl)methyl aldimines have been shown to undergo nucleophilic addition with lithium alkynides in the presence of a Lewis acid, showcasing the utility of silyl groups in modulating reactivity in alkynylation-type reactions. researchgate.net

Advanced Spectroscopic Characterization and Elucidation of Electronic Structures

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-Phenyl-2-(trimethylsilyl)ethanol, multinuclear NMR experiments, including ¹H, ¹³C, and ²⁹Si NMR, provide a comprehensive picture of its atomic connectivity and electronic environment.

Expected ¹H and ¹³C NMR Chemical Shifts:

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
-Si(CH₃)₃~0.0 - 0.1 (singlet)~ -1 to -3
-CH₂(Si)-~1.0 (multiplet)~20 - 25
-CH(OH)-~4.8 - 5.0 (multiplet)~70 - 75
Phenyl-H~7.2 - 7.4 (multiplet)~125 - 128 (ortho, meta), ~142 - 145 (ipso)
-OHVariable, depending on concentration/solventN/A

Note: These are estimated values based on analogous compounds and general chemical shift ranges. rsc.orgmpg.depitt.edupdx.edu

Application of ¹H, ¹³C, and ²⁹Si NMR in Carbocation Studies

The structure of this compound is ideally suited for studying the "beta-silicon effect," a phenomenon where a silicon atom in the β-position to a developing positive charge provides significant stabilization. chemeurope.comwikipedia.org This stabilization arises from hyperconjugation, an interaction between the filled C-Si σ-orbital and the formally empty p-orbital of the carbocation. chemeurope.combaranlab.org This overlap delocalizes the positive charge, lowering the energy of the intermediate. wikipedia.orgbaranlab.org

When this compound is treated with a superacid, it can generate the corresponding β-silyl carbocation. NMR spectroscopy is the primary tool for observing and characterizing such transient species. dalalinstitute.com

¹³C NMR: The most dramatic evidence for carbocation formation is the large downfield shift of the carbon atom bearing the positive charge (the carbocationic center). dalalinstitute.com For the cation derived from this compound, the C+ carbon (the former -CH(OH)- carbon) would exhibit a chemical shift significantly greater than its position in the neutral alcohol, likely in the range of 200-270 ppm, depending on the delocalization into the phenyl ring. dalalinstitute.com The extent of this downfield shift provides a measure of the electron demand at the cationic center. researchgate.net

¹H NMR: Protons attached to or near the cationic center also experience a significant downfield shift due to the reduced electron density. dalalinstitute.com

²⁹Si NMR: This technique provides direct insight into the electronic environment of the silicon atom. acs.org In the formation of a β-silyl carbocation, the silicon atom donates electron density, leading to a deshielding effect and a downfield shift in the ²⁹Si NMR spectrum compared to the neutral precursor. The magnitude of this shift correlates with the extent of hyperconjugative interaction and the stability of the carbocation. documentsdelivered.comirb.hr

Monitoring Reaction Pathways and Intermediate Formation via NMR

Modern NMR spectroscopy, particularly when coupled with flow systems (flow-NMR), is a powerful tool for real-time reaction monitoring. rsc.org This technique allows chemists to track the concentrations of reactants, intermediates, and products over time, providing invaluable kinetic and mechanistic data.

For instance, the formation of this compound via the reduction of a corresponding ketone or the solvolysis of a related halide could be monitored. By setting up an NMR experiment to acquire spectra at regular intervals, one can observe:

The disappearance of reactant signals (e.g., the aldehyde/ketone C=O in ¹³C NMR or the -CHO proton in ¹H NMR).

The appearance and growth of product signals, such as the characteristic trimethylsilyl (B98337) peak around 0 ppm and the methine proton signal (~4.8 ppm) of the alcohol product. rsc.org

The transient appearance of any observable intermediates, which would have their own unique NMR signatures.

This quantitative data allows for the determination of reaction rates and the validation of proposed mechanisms. The integration of specific, well-resolved peaks for each species provides a direct measure of their relative concentrations throughout the reaction. rsc.org

Vibrational Spectroscopy (Infrared) for Functional Group and Bond Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. pressbooks.publibretexts.org The IR spectrum of this compound would be characterized by several key absorption bands. vscht.cz

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H (Alcohol)Stretching3600 - 3200Strong, Broad
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C=C (Aromatic)Stretching1600 & 1450Medium, Sharp
Si-CH₃Symmetric Deformation ("umbrella")~1250Strong
C-O (Alcohol)Stretching1260 - 1050Strong
Si-CStretching~860 - 840Strong
C-H (Aromatic)Out-of-plane Bending770-730 & 710-690Strong (for monosubstituted)

Data inferred from characteristic group frequencies. pressbooks.pubvscht.czresearchgate.netresearchgate.netlibretexts.orgnist.govdocbrown.info

The most prominent feature would be the strong, broad O-H stretching band, characteristic of an alcohol, centered around 3400 cm⁻¹. libretexts.org The presence of the trimethylsilyl group would be confirmed by strong absorptions at approximately 1250 cm⁻¹ (Si-CH₃ deformation) and 840-860 cm⁻¹ (Si-C stretch). researchgate.net The phenyl group gives rise to aromatic C-H stretching peaks just above 3000 cm⁻¹ and characteristic C=C stretching bands around 1600 and 1450 cm⁻¹. libretexts.org

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. libretexts.org For trimethylsilyl (TMS) derivatives like this compound, fragmentation patterns are often predictable. nih.govnih.gov

Upon electron ionization (EI), the molecular ion [M]⁺ would be formed. However, for alcohols, this peak is often weak or absent. libretexts.orglibretexts.org The fragmentation is typically dominated by pathways that lead to stable ions.

Key Fragmentation Pathways and Expected Ions:

m/z Value Proposed Fragment Ion Fragmentation Pathway
[M-15]⁺[M - CH₃]⁺Loss of a methyl radical from the TMS group.
[M-18]⁺[M - H₂O]⁺Dehydration, loss of a water molecule. libretexts.org
107[C₇H₇O]⁺ or [C₈H₁₁]⁺Cleavage of the Cα-Cβ bond to form a stable benzyl-containing fragment, possibly [C₆H₅CHOH]⁺.
105[C₇H₅O]⁺Loss of H₂ from the [C₆H₅CHOH]⁺ fragment.
91[C₇H₇]⁺Tropylium (B1234903) ion, a common rearrangement from benzyl (B1604629) fragments.
77[C₆H₅]⁺Phenyl cation.
73[(CH₃)₃Si]⁺Trimethylsilyl cation, a very common and often abundant fragment for TMS compounds. researchgate.net

Fragmentation pathways are based on general principles for alcohols and silyl (B83357) compounds. libretexts.orgresearchgate.netresearchgate.netresearchgate.net

A hallmark of TMS-containing compounds is the prominent peak at m/z 73, corresponding to the stable trimethylsilyl cation, [(CH₃)₃Si]⁺. researchgate.net Another significant fragmentation pathway for this molecule would be the α-cleavage of the C-C bond between the carbon bearing the hydroxyl group and the silylated carbon. This would lead to the formation of a resonance-stabilized benzylic cation fragment, such as [C₆H₅CHOH]⁺ with an m/z of 107. Subsequent loss of hydrogen or rearrangements can lead to other common aromatic fragments like the tropylium ion (m/z 91) and the phenyl cation (m/z 77). libretexts.org

Computational and Theoretical Chemistry of 1 Phenyl 2 Trimethylsilyl Ethanol and Its Carbocationic Species

Quantum Chemical Calculations of Molecular Structure and Stability

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are powerful tools for elucidating the geometric and electronic structures of molecules. These methods have been extensively applied to understand the stability of carbocations, including those influenced by silicon substituents.

Ab Initio and Density Functional Theory (DFT) Studies of Silyl (B83357) Carbocations

Ab initio and DFT studies have been instrumental in quantifying the stabilizing effect of a silicon group at the β-position to a carbocationic center. The 1-phenyl-2-(trimethylsilyl)ethyl cation is a classic example of a system where this "β-silicon effect" is prominent. While specific studies on this exact cation are not abundant in the literature, extensive research on analogous β-silyl carbocations provides a clear picture of the operative stabilizing mechanisms.

DFT calculations, often at the B3LYP/6-311G(d) level of theory, have been employed to investigate the geometries and energies of various carbocations. nih.gov These studies consistently show a significant stabilization imparted by the β-silyl group. The stabilization energy can be quantified using methods like the Block Localized Wavefunction (BLW) approach, which calculates the energy difference between a delocalized (standard) system and a hypothetical localized system where the positive charge is confined to a single carbon atom. nih.govfrontiersin.orgresearchgate.net

For instance, computational studies on simple alkyl cations with a β-trimethylsilyl group reveal a substantial stabilization. This stabilization is significantly greater than that provided by a β-methyl group (a standard of hyperconjugation). The table below, derived from data on analogous systems, illustrates the calculated stabilization energies.

CarbocationStabilizing GroupStabilization Energy (kcal/mol)
Ethyl Cationβ-H~23-30
Propyl Cationβ-CH₃~35-40
2-(Trimethylsilyl)ethyl Cationβ-Si(CH₃)₃~38-45

In contrast, studies on the isomeric α-silyl carbocation, the 1-phenyl-1-(trimethylsilyl)ethyl cation, show a destabilizing effect of the silyl group when it is directly attached to the carbocationic center. documentsdelivered.com This highlights the positional dependence of the silicon atom's influence.

Computational Analysis of Electronic Effects, Including Hyperconjugation and Inductive Effects

The remarkable stability of β-silyl carbocations is primarily attributed to hyperconjugation. This involves the donation of electron density from the high-lying σ(C-Si) bond to the vacant p-orbital of the carbocationic carbon. nih.gov This σ-p overlap is highly effective due to the electropositive nature of silicon and the greater polarizability and length of the C-Si bond compared to a C-C or C-H bond.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, provide quantitative measures of these electronic interactions. NBO analysis can reveal the extent of electron delocalization from the C-Si bond to the carbocationic center. Electron Density Difference (EDD) maps visually represent this phenomenon, showing a decrease in electron density along the C-Si bond and an increase in the region between the β-carbon and the carbocationic carbon, indicating the formation of partial π-character. researchgate.net

The inductive effect of the trimethylsilyl (B98337) group is generally considered to be weakly electron-donating or even slightly electron-withdrawing. However, in the context of β-silyl carbocations, the hyperconjugative effect overwhelmingly dominates the inductive effect.

The table below summarizes the key electronic effects and their consequences in the 1-phenyl-2-(trimethylsilyl)ethyl cation, based on computational studies of related systems.

Electronic EffectDescriptionConsequence
β-Silicon HyperconjugationDonation of electron density from the σ(C-Si) bond to the empty p-orbital of the carbocation.Strong stabilization of the carbocation.
Phenyl Group ResonanceDelocalization of the positive charge into the aromatic π-system.Significant stabilization of the carbocation.
Inductive Effect of -Si(CH₃)₃Weak electronic effect through the σ-framework.Minor contribution compared to hyperconjugation.

Molecular Dynamics Simulations and Conformational Analysis of Related Silylated Systems

In the case of 1-phenyl-2-(trimethylsilyl)ethanol, the bulky trimethylsilyl group will exert a significant steric influence on the conformational landscape. Molecular mechanics calculations on related systems, such as 1-methyl-1-phenylsilacyclohexane, have demonstrated the importance of steric effects in determining the preferred conformations. researchgate.net For the acyclic this compound, a staggered conformation that minimizes steric repulsion between the phenyl and trimethylsilyl groups is expected to be of low energy.

Furthermore, for the β-silicon effect to be maximally effective in the corresponding carbocation, a specific geometric arrangement is required. The C-Si bond should be anti-periplanar to the leaving group in the precursor alcohol during the transition state leading to the carbocation. This alignment allows for optimal overlap between the σ(C-Si) orbital and the developing p-orbital on the carbocationic center. Computational studies on the solvolysis of related systems support this stereoelectronic requirement.

Theoretical Prediction of Reactivity and Mechanistic Pathways

Theoretical calculations are invaluable for predicting the reactivity of this compound and elucidating the mechanistic pathways of its reactions, particularly those involving the formation of the 1-phenyl-2-(trimethylsilyl)ethyl cation.

The solvolysis of this compound is expected to proceed via a carbocationic intermediate due to the strong stabilizing effects of both the phenyl and β-trimethylsilyl groups. DFT calculations can be used to model the potential energy surface of such a reaction. These calculations would typically involve locating the structures of the reactants, transition states, intermediates, and products.

Theoretical studies on the reactions of phenyl radicals with alcohols have shown that the reaction rates and pathways are influenced by factors such as the stability of the resulting radical and the nature of the transition state. researchgate.net Similarly, for the formation of the 1-phenyl-2-(trimethylsilyl)ethyl cation, the transition state leading to its formation will be significantly stabilized by the incipient hyperconjugation from the C-Si bond. This leads to a lower activation energy and a faster reaction rate compared to analogous systems lacking the β-silyl group.

The calculated reaction profile would likely show a two-step mechanism for a typical Sₙ1 reaction:

Protonation of the hydroxyl group followed by the loss of a water molecule to form the 1-phenyl-2-(trimethylsilyl)ethyl carbocation. This step is the rate-determining step.

Nucleophilic attack on the carbocation by a solvent molecule.

Computational modeling can also predict the regioselectivity and stereoselectivity of subsequent reactions of the carbocation. For example, the attack of a nucleophile on the carbocationic center is expected to occur from the face opposite to the bulky trimethylsilyl group, leading to a specific stereochemical outcome.

Research on Analogues and Derivatives of 1 Phenyl 2 Trimethylsilyl Ethanol

Structure-Reactivity Relationships in Substituted 1-Aryl-2-(trimethylsilyl)ethanol Systems

The reactivity of 1-aryl-2-(trimethylsilyl)ethanol systems is fundamentally governed by their identity as β-hydroxysilanes. The defining chemical transformation for this class of compounds is the Peterson olefination, an elimination reaction that produces an alkene and a silanol. organicchemistrydata.org A key feature of this reaction is that the intermediate β-hydroxysilane can often be isolated, allowing for stereochemical control over the resulting alkene. organic-chemistry.orgwikipedia.org

The structure of the starting material dictates the reaction's outcome under different conditions:

Base-catalyzed elimination proceeds through a concerted syn-elimination pathway. nrochemistry.com

Acid-catalyzed elimination occurs via an anti-elimination pathway, analogous to an E2 elimination. organicchemistrydata.orgnrochemistry.com

This dual reactivity allows for the selective synthesis of either the (E)- or (Z)-alkene from a single, pure diastereomer of the β-hydroxysilane. nrochemistry.com

The electronic nature of substituents on the aryl ring significantly influences the rate of these elimination reactions. In analogous systems like 1,2-diarylethanols undergoing acid-catalyzed dehydration, substituents on the phenyl ring adjacent to the hydroxyl group (the α-carbon) exert a greater effect on the reaction rate than those on the other phenyl ring. masterorganicchemistry.com This principle suggests that for 1-aryl-2-(trimethylsilyl)ethanol, electron-donating groups on the aryl ring would stabilize the carbocation intermediate formed under acidic conditions, thereby accelerating the rate of anti-elimination. Conversely, electron-withdrawing groups would destabilize this intermediate and slow the reaction. For base-catalyzed eliminations, substituents that increase the acidity of the hydroxyl proton can facilitate the initial deprotonation step.

Furthermore, when the carbon atom bearing the silyl (B83357) group has anion-stabilizing substituents, the intermediate β-hydroxysilane becomes highly unstable and eliminates in-situ, directly forming the alkene. organicchemistrydata.orgwikipedia.org This highlights the sensitivity of the Si-C bond to the electronic environment of the molecule.

Table 1: Stereochemical Control in Peterson Olefination of β-Hydroxysilanes

Condition Elimination Pathway Stereochemical Outcome
Acid (e.g., H₂SO₄, AcOH) Anti-elimination Opposite stereochemistry to starting diastereomer

Synthesis and Applications of Related Silyl-Functionalized Alcohols and Ethers

The synthesis of silyl ethers, which are derivatives of silyl-functionalized alcohols, is a significant area of research due to their broad applications as protecting groups in organic synthesis. researchgate.netcdnsciencepub.com Recent advancements have focused on developing efficient and environmentally friendly catalytic methods.

Cobalt-based pincer complexes have been shown to be effective precatalysts for the O-H silylation of various alcohols, including tertiary alcohols, using hydrosilanes. researchgate.net This method represents a move away from precious metal catalysts. researchgate.net Another green approach involves using potassium carbonate (K₂CO₃), an abundant and mild base, to catalyze the reaction between alcohols and hydrosilanes, producing only hydrogen gas (H₂) as a byproduct. cdnsciencepub.com These methods offer high yields and good functional group tolerance under mild conditions. researchgate.netcdnsciencepub.com

Table 2: Catalytic Methods for Silyl Ether Synthesis

Catalyst Silylating Agent Key Advantages Reference
Cobalt Pincer Complex Hydrosilanes Earth-abundant metal, efficient for various alcohols researchgate.net
Potassium Carbonate (K₂CO₃) Hydrosilanes Mild conditions, H₂ is the only byproduct, wide substrate scope cdnsciencepub.com

Investigations into simpler analogues of 1-phenyl-2-(trimethylsilyl)ethanol provide insight into the contributions of the individual phenyl and trimethylsilyl (B98337) moieties.

Phenylethyl alcohol (PEA) is an aryl alkyl alcohol widely found in nature and used extensively as a fragrance ingredient in perfumes and cosmetics due to its pleasant rose-like scent. nrochemistry.comcapes.gov.br Beyond its aromatic properties, PEA exhibits significant biological activity. It functions as an antimicrobial agent with selective inhibitory action against Gram-negative bacteria. wikipedia.orgrsc.org This has led to its use as a preservative in pharmaceuticals and personal care products. rsc.org Studies have also shown that PEA can slow fungal growth on fruit, such as strawberries, helping to extend their shelf life. nrochemistry.com

2-(Trimethylsilyl)ethanol (B50070) is a simple silyl-functionalized alcohol. Its synthesis can be achieved through several routes, including the reduction of ethyl trimethylsilylacetate or, more conveniently, from the Grignard reagent of (chloromethyl)trimethylsilane reacting with paraformaldehyde. segla.com.au The primary application of 2-(trimethylsilyl)ethanol is in the formation of the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) protecting group, which is used to protect amines, alcohols, and carboxylic acids in multi-step organic synthesis.

While direct polymerization of monomers derived from this compound is not extensively documented, research into polymers containing structurally similar silyl-functionalized styrenic monomers is active. These polymers are of interest for creating materials with enhanced thermal stability and specific optical properties. rsc.org

For example, the monomer p-trimethylsilyl styrene (B11656) has been synthesized and polymerized using anionic polymerization techniques to create well-defined homopolymers and block copolymers. researchgate.net Similarly, anionic "stitching polymerization" of styryl(vinyl)silanes has been developed to produce polymers with fused sila-bicyclic structures in their main chain. rsc.org These resulting polymers exhibit high thermal stability and are highly transparent in the visible light region, making them potentially suitable for optical material applications. rsc.org

The polymerization of acrylic monomers bearing a trimethylsilyl group directly on the double bond (α-trimethylsilyl acrylic acid) has been found to be difficult due to steric hindrance from the bulky silyl group. cdnsciencepub.comcdnsciencepub.com However, these monomers can be copolymerized with other monomers like styrene. cdnsciencepub.com This suggests that incorporating a 1-phenyl-2-(trimethylsilyl)ethyl moiety into a polymer backbone would likely require its conversion to a suitable monomer, such as a styrenic derivative, where the polymerizable group is sufficiently distanced from the bulky trimethylsilyl group. The development of silyl-modified polymers is a growing field for applications in coatings, adhesives, and elastomers. capes.gov.br

Q & A

Q. How does the trimethylsilyl group influence the reactivity and stability of 1-Phenyl-2-(trimethylsilyl)ethanol compared to analogous alcohols like 1-Phenylethanol?

The trimethylsilyl group acts as a steric and electronic modifier. Its electron-donating nature stabilizes adjacent carbocations, while its bulky structure hinders nucleophilic attack. In contrast, 1-Phenylethanol lacks this steric protection, making it more reactive toward oxidation or esterification. The silyl group also enhances volatility, facilitating purification via distillation .

Q. What synthetic routes are recommended for preparing this compound, and how is the silyl moiety introduced?

A common approach involves silyl-protected acetylene intermediates. For example, Sonogashira coupling of trimethylsilyl acetylenes with propargyl alcohols (e.g., using CuI catalysis and fluoride ion activation) avoids protiodesilylation steps. Post-coupling reduction (e.g., hydrogenation) yields the alcohol. Reaction conditions must exclude moisture to prevent silyl group hydrolysis .

Q. What safety and handling precautions are critical for this compound due to its silyl group?

The compound is moisture-sensitive and may release volatile siloxanes upon hydrolysis. Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis. Storage at ambient temperatures in sealed containers is advised. Spills should be neutralized with dry sand or vermiculite to avoid exothermic reactions with water .

Advanced Research Questions

Q. How can catalytic systems be optimized for Sonogashira cross-coupling reactions involving silyl-protected intermediates like this compound?

Catalyst selection (e.g., CuI with Pd(PPh₃)₄) and fluoride sources (e.g., TBAF) are critical. The silyl group’s steric bulk may reduce coupling efficiency, requiring elevated temperatures (80–100°C). Nitrogen-containing substituents on the acetylene are incompatible, necessitating alternative protecting groups for such cases .

Q. What analytical methods resolve contradictions in reported yields for silyl-substituted ethanol derivatives under varying reaction conditions?

Comparative studies using NMR to track silyl group stability under acidic/basic conditions are essential. For example, in catalyst-free reactions (e.g., Castro et al.’s work on pyridyl-substituted analogs), low yields (~4%) highlight the need for controlled pH and temperature to prevent silyl cleavage. GC-MS or HPLC can quantify byproducts like siloxanes .

Q. How do computational models explain the steric and electronic effects of the trimethylsilyl group in nucleophilic substitution reactions?

DFT calculations reveal that the silyl group lowers the energy barrier for carbocation formation at the β-carbon due to hyperconjugation. However, steric hindrance at the α-carbon reduces SN2 reactivity. Molecular dynamics simulations further show solvent effects (e.g., ethanol vs. DMF) on transition-state geometries .

Methodological Guidance

  • Spectroscopic Characterization : Use ¹H NMR to identify the silyl group’s singlet (δ 0.1–0.3 ppm) and ²⁹Si NMR for confirmation (δ 10–20 ppm). IR spectroscopy detects O–H stretching (broad ~3400 cm⁻¹) and Si–C bonds (~1250 cm⁻¹).
  • Stability Testing : Conduct accelerated degradation studies under varying humidity (40–80% RH) to assess hydrolytic stability. Monitor siloxane formation via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.